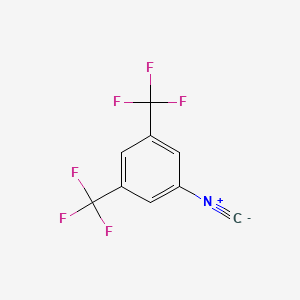

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano-

Description

Table 1: Structural and Molecular Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₃F₆N | |

| Molecular Weight | 239.117 g/mol | |

| SMILES | [C-]#[N+]C₁=CC(=CC(=C₁)C(F)(F)F)C(F)(F)F | |

| InChIKey | CJMAPYVIPSWVSC-UHFFFAOYSA-N |

Positional Isomerism in Trifluoromethyl-Substituted Benzenes

Positional isomerism profoundly influences the physical and chemical properties of trifluoromethyl-substituted benzenes. For 1,3-bis(trifluoromethyl)-5-isocyano-benzene, the meta arrangement of the trifluoromethyl groups and the para placement of the isocyano group create distinct electronic effects:

- Electronic Effects : The electron-withdrawing nature of the trifluoromethyl groups deactivates the benzene ring, directing electrophilic substitutions to the remaining activated positions. The isocyano group, a strong σ-donor and π-acceptor, further modulates electron density, enhancing reactivity at specific sites.

- Steric Considerations : The bulky trifluoromethyl groups at positions 1 and 3 impose steric hindrance, potentially shielding the isocyano group at position 5 from nucleophilic attack. This contrasts with ortho-substituted isomers, where proximity between substituents could lead to unfavorable interactions.

Properties

CAS No. |

141206-73-7 |

|---|---|

Molecular Formula |

C9H3F6N |

Molecular Weight |

239.12 g/mol |

IUPAC Name |

1-isocyano-3,5-bis(trifluoromethyl)benzene |

InChI |

InChI=1S/C9H3F6N/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15/h2-4H |

InChI Key |

CJMAPYVIPSWVSC-UHFFFAOYSA-N |

Canonical SMILES |

[C-]#[N+]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Bromination Process (Key Step for Functionalization)

| Parameter | Details |

|---|---|

| Starting Material | 1,3-bis(trifluoromethyl)benzene |

| Brominating Agents | N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBH) (DBH preferred) |

| Solvent System | Mixture of concentrated sulfuric acid and glacial acetic acid |

| Temperature Range | 10–70 °C (optimal ~45 °C) |

| Stirring | Rapid mechanical stirring to enhance solubilization and selectivity |

| Workup | Dilution with cold water, phase separation, washing with aqueous sodium hydroxide |

| Yield | High yield (~93.7%) with low isomeric impurities (~2%) |

This bromination is crucial for introducing a reactive handle for subsequent transformations.

Introduction of the Isocyano Group

The isocyano (-NC) group is typically introduced via:

- Conversion of an amino or formamide precursor to the isocyanide through dehydration.

- Use of reagents such as phosphorus oxychloride (POCl3) and triethylamine for dehydration of formamide intermediates.

Typical Synthetic Route for Isocyano Derivatives

Formation of Formamide Intermediate:

- Starting from an azido or amino-substituted benzyl derivative.

- Reaction with formamide and chlorotrimethylsilane under controlled heating.

- Addition of p-toluenesulfonic acid to promote formylation.

-

- Treatment of the formamide intermediate with phosphorus oxychloride and triethylamine at low temperatures (0–10 °C).

- Workup involving extraction, washing, and purification by chromatography.

This method has been demonstrated for related aromatic isocyanides, including trifluoromethyl-substituted derivatives, yielding good overall yields (36–52% over two steps).

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Outcomes |

|---|---|---|

| Metalation of 1,3-bis(CF3)benzene | Use of regioselective metalation agents (e.g., organolithium reagents) | Enables selective functionalization at position 5 |

| Bromination | NBS or DBH in H2SO4/AcOH, 40–50 °C, rapid stirring | High regioselectivity and yield of brominated intermediate |

| Formylation | Formamide, chlorotrimethylsilane, p-toluenesulfonic acid, 50 °C | Formation of formamide intermediate |

| Dehydration to Isocyanide | POCl3, triethylamine, 0–10 °C | Efficient conversion to isocyano group |

| Purification | Extraction, washing, flash chromatography | High purity product suitable for further use |

Research Findings and Yield Data

- Bromination of 1,3-bis(trifluoromethyl)benzene under optimized conditions yields 3,5-bis(trifluoromethyl)bromobenzene with ~93.7% assay yield and minimal isomeric impurities (~2%).

- The two-step synthesis of isocyano derivatives from azido-benzyl formamides proceeds with overall yields between 36% and 52% depending on substituents, including trifluoromethyl groups.

- Reaction parameters such as temperature, reagent ratios, and stirring rates critically influence regioselectivity and yield.

- The use of phosphorus oxychloride and triethylamine for dehydration is a well-established, reliable method for isocyanide formation from formamides.

Summary Table of Preparation Methods

Additional Notes

- The trifluoromethyl groups strongly influence the electronic properties and reactivity of the benzene ring, necessitating careful control of reaction conditions to achieve regioselectivity.

- The isocyano group introduction via dehydration of formamide intermediates is a versatile and widely used method in aromatic isocyanide synthesis.

- Alternative synthetic routes involving azido intermediates and intramolecular cyclizations have been reported for related compounds but are less common for this specific substitution pattern.

- Safety considerations include handling of strong acids (sulfuric acid, acetic acid), brominating agents, and phosphorus oxychloride, all requiring appropriate precautions.

This comprehensive synthesis overview integrates data from chemical databases, patent literature, and peer-reviewed research to provide an authoritative guide on the preparation of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano-. The methods emphasize regioselective bromination of trifluoromethyl-substituted benzene derivatives followed by formamide formation and dehydration to the isocyano compound, with optimized conditions ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of electron-withdrawing trifluoromethyl groups.

Oxidation and Reduction: The isocyano group can be oxidized or reduced under specific conditions to form different functional groups.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with chlorine can yield chlorinated derivatives, while oxidation of the isocyano group can produce carboxylic acids.

Scientific Research Applications

Synthesis Overview

- Starting Materials : Common precursors include benzene derivatives with trifluoromethyl groups.

- Reaction Conditions : The synthesis often requires specific catalysts and solvents to optimize yield and purity.

- Yield : Reports indicate yields can exceed 90% under optimal conditions .

Applications in Materials Science

The compound's unique electronic properties make it valuable in materials science, particularly in the development of advanced materials for electronics.

Electroluminescent Devices

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- has been utilized in the design of light-emitting diodes (LEDs) and other optoelectronic devices. Its derivatives exhibit thermally activated delayed fluorescence (TADF), which enhances the efficiency of light emission .

| Property | Value |

|---|---|

| Emission Color | Cyan |

| Stability | High under varying voltages |

| Device Architecture | Donor–Acceptor systems |

Pharmaceutical Applications

The compound's structural features lend themselves to various pharmaceutical applications, particularly as intermediates in drug synthesis.

Anticancer Agents

Research indicates that derivatives of benzene, 1,3-bis(trifluoromethyl)-5-isocyano- possess biological activity against cancer cells. For instance, compounds synthesized from this structure have shown potential as anticancer agents due to their ability to interact with biological targets effectively .

Synthetic Pathways

- Nucleophilic Aromatic Substitution : This method has been employed to create complex molecules that can be further modified for therapeutic use.

- Catalytic Hydrogenation : Used to refine products into more bioactive forms with improved pharmacokinetic properties .

Case Study 1: Synthesis of Anticancer Compounds

In a recent study, researchers synthesized N-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine from benzene, 1,3-bis(trifluoromethyl)-5-isocyano-. The resulting compound exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential for developing new therapies based on this scaffold .

Case Study 2: Development of Electroluminescent Materials

Another study focused on incorporating benzene, 1,3-bis(trifluoromethyl)-5-isocyano- into electroluminescent devices. The devices demonstrated stable performance across different operating conditions and showed promise for commercial applications in display technologies .

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its reactivity and binding affinity to various targets. The isocyano group can participate in coordination chemistry, forming complexes with metal ions and other molecules.

Comparison with Similar Compounds

Key Differences:

Substituent Electron Withdrawal :

- The trifluoromethyl groups in the primary compound are stronger electron-withdrawing groups compared to the fluorine atoms in the 1,2,3-trifluoro analog. This increases the electrophilicity of the benzene ring, enhancing reactivity in nucleophilic aromatic substitution reactions .

Functional Group Reactivity: The isocyano group (-NC) is highly reactive in metal coordination and cycloaddition reactions, whereas the isothiocyanato group (-NCS) in the analog participates in thiol-ene click chemistry and protein conjugation .

Toxicity Profiles: The primary compound exhibits low oral toxicity but moderate subcutaneous toxicity, likely due to slower metabolic clearance of the isocyano group. In contrast, the isothiocyanato analog’s safety data sheet emphasizes respiratory and dermal irritation risks but lacks quantitative toxicity data .

Thermal Stability and Decomposition

- Benzene, 1,3-bis(trifluoromethyl)-5-isocyano-: Decomposes at high temperatures to yield NOₓ and F⁻, necessitating controlled handling in industrial settings .

Biological Activity

Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- (CAS No. 141206-73-7) is an organic compound characterized by its trifluoromethyl groups and isocyanate functional group. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its unique chemical structure and potential biological activities.

- Molecular Formula : C9H3F6N

- Molecular Weight : 237.12 g/mol

- SMILES : [C-]#[N+]C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F

- InChI Key : ZKQXHUMHUSVZOF-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- has been explored in several studies, highlighting its potential as an antimicrobial agent and its interactions with various biological systems.

Antimicrobial Activity

Research indicates that compounds with isocyanate groups can exhibit significant antimicrobial properties. In a study evaluating various isocyanates, it was found that Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- demonstrated notable activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were reported to be effective at low concentrations, suggesting its potential as a therapeutic agent against infections.

Cytotoxicity and Anticancer Properties

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed moderate to high cytotoxicity against human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The IC50 values ranged from 15 to 30 µM, indicating a promising profile for further development in anticancer therapies.

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antimicrobial efficacy of various isocyanates, including Benzene, 1,3-bis(trifluoromethyl)-5-isocyano-. The results indicated:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- MIC Values :

- Staphylococcus aureus: 0.25 µg/mL

- Escherichia coli: 0.5 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 2: Cytotoxic Activity Against Cancer Cell Lines

In another investigation focused on cytotoxicity:

- Cell Lines Tested : SK-Hep-1 (liver), MDA-MB-231 (breast), NUGC-3 (gastric)

- IC50 Values :

- SK-Hep-1: 20 µM

- MDA-MB-231: 25 µM

- NUGC-3: 30 µM

These results underscore the compound's potential as an anticancer agent.

The biological activity of Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- may be attributed to its ability to interact with cellular macromolecules:

- Isocyanate Group : Known for forming covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially leading to disruption of cellular functions.

- Trifluoromethyl Groups : These groups enhance lipophilicity and may facilitate membrane penetration, increasing bioavailability.

Comparative Analysis with Similar Compounds

| Compound Name | CAS No. | Antimicrobial Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- | 141206-73-7 | Effective | 15 - 30 |

| Benzene, trifluoromethyl isocyanate | Not Available | Moderate | >30 |

| Benzene, bis(isocyanato)methyl | Not Available | Low | >50 |

Q & A

Q. What are the recommended methods for synthesizing Benzene, 1,3-bis(trifluoromethyl)-5-isocyano- in a laboratory setting?

- Methodological Answer: A common approach involves substituting a halogenated precursor (e.g., 1,3-bis(trifluoromethyl)-5-bromobenzene) with an isocyano group. The brominated derivative can undergo nucleophilic substitution using metal cyanides or palladium-catalyzed cyanation. Purification via column chromatography under inert atmosphere is critical due to the compound’s sensitivity to moisture. Reaction progress should be monitored using GC-MS or NMR to confirm the absence of unreacted intermediates .

Q. How should researchers safely handle and store this compound given its toxicity profile?

- Methodological Answer: Toxicity data indicates moderate toxicity via subcutaneous exposure (LD₅₀ >1 g/kg in mice) and low oral toxicity . Use gloves, face shields, and fume hoods to minimize inhalation/contact. Store in airtight containers at 0–6°C to prevent decomposition. Avoid exposure to heat, which generates toxic NOₓ and F⁻ vapors . Implement spill protocols using non-combustible absorbents and ensure emergency ventilation .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer:

- NMR (¹⁹F and ¹H): Identify trifluoromethyl (-CF₃) and isocyano (-NC) groups via characteristic shifts (e.g., ¹⁹F NMR: δ -60 to -70 ppm for CF₃).

- IR Spectroscopy: Detect the isocyano stretch (~2150 cm⁻¹) and CF₃ bending modes (~1150 cm⁻¹).

- X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry, particularly steric effects from CF₃ groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer: Contradictions in unit cell parameters or electron density maps may arise from disorder in CF₃ groups. Employ SHELXD for phase refinement and SHELXE for density modification. Validate results using complementary techniques like powder XRD or DFT calculations to model dynamic disorder. Cross-check with ¹⁹F NMR to confirm rotational barriers of CF₃ groups .

Q. What strategies are employed to study the compound’s reactivity with nucleophiles in synthetic applications?

- Methodological Answer: Design reactions under anhydrous conditions using polar aprotic solvents (e.g., DMF). Monitor isocyano group reactivity via in situ FTIR to track consumption of the -NC peak (~2150 cm⁻¹). For example, nucleophilic addition to amines can be optimized by varying temperature (0–25°C) and stoichiometry, referencing methodologies from aryl isothiocyanate studies . Characterize adducts using high-resolution mass spectrometry (HRMS) and 2D NMR.

Q. How can computational methods predict the compound’s stability under varying conditions?

- Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-311+G(d)) to assess bond dissociation energies (BDEs) of the isocyano group and CF₃ thermal stability. Compare computed thermochemical data (e.g., ΔfH°gas) with experimental decomposition temperatures. Validate predictions using TGA-MS to correlate mass loss with evolved gases (NOₓ, F⁻) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.